![molecular formula C21H26N2O2 B12628244 Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate CAS No. 918479-94-4](/img/structure/B12628244.png)
Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate is a complex organic compound that features a piperazine ring substituted with a phenylethyl group and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate typically involves the reaction of 3-(chloromethyl)benzoate with 1-(2-phenylethyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylethyl group can enhance binding affinity to certain receptors, while the piperazine ring can modulate the compound’s overall activity. Pathways involved may include signal transduction cascades or metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one: Shares the piperazine and phenylethyl groups but differs in the core structure.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Contains a similar piperazine moiety but with different substituents.
Uniqueness
Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
918479-94-4 |
|---|---|
Molekularformel |
C21H26N2O2 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
methyl 3-[[4-(2-phenylethyl)piperazin-1-yl]methyl]benzoate |
InChI |
InChI=1S/C21H26N2O2/c1-25-21(24)20-9-5-8-19(16-20)17-23-14-12-22(13-15-23)11-10-18-6-3-2-4-7-18/h2-9,16H,10-15,17H2,1H3 |
InChI-Schlüssel |
AKXHFNBOOGOVHK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC(=C1)CN2CCN(CC2)CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B12628165.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-[2-(4-morpholinyl)ethyl]-](/img/structure/B12628167.png)
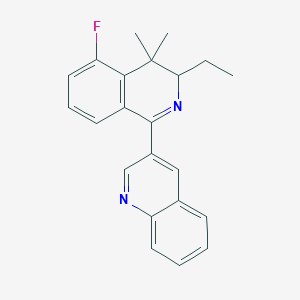

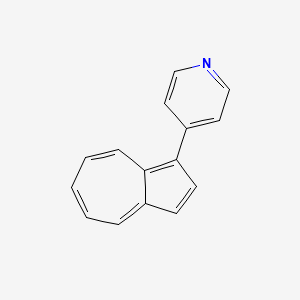
![3-[(3aR,6aS)-7'-chloro-5-[(2-chlorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B12628202.png)

![9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide](/img/structure/B12628217.png)
![Benzenamine, 3-[5-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12628220.png)
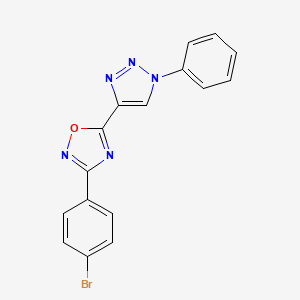
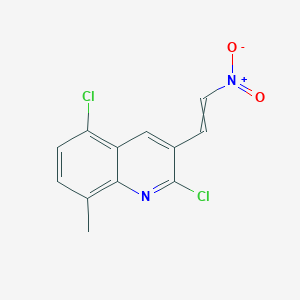
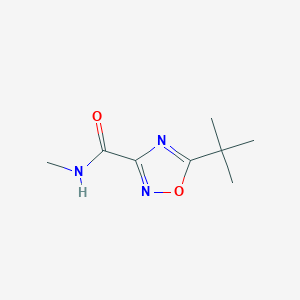

![2-Pyrimidinamine, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12628237.png)
